molecular formula C10H13NO2 B1473641 (2,2-dimethyl-2H-1,3-benzodioxol-5-yl)methanamine CAS No. 1019776-84-1

(2,2-dimethyl-2H-1,3-benzodioxol-5-yl)methanamine

Cat. No.: B1473641
CAS No.: 1019776-84-1
M. Wt: 179.22 g/mol
InChI Key: AZFZYNWXGOTZFG-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-2H-1,3-benzodioxol-5-yl)methanamine is a benzodioxole derivative characterized by a 1,3-benzodioxole core substituted with two methyl groups at the 2-position and a methanamine (-CH2NH2) group at the 5-position. The primary amine moiety renders it a versatile intermediate in organic synthesis, particularly for constructing secondary amines, Schiff bases, or metal-coordinating complexes. While direct pharmacological data are absent in the provided evidence, its structural analogs suggest applications in medicinal chemistry and catalysis .

Properties

IUPAC Name

(2,2-dimethyl-1,3-benzodioxol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2)12-8-4-3-7(6-11)5-9(8)13-10/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFZYNWXGOTZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019776-84-1
Record name (2,2-dimethyl-2H-1,3-benzodioxol-5-yl)methanamine
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Biological Activity

(2,2-Dimethyl-2H-1,3-benzodioxol-5-yl)methanamine is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties, supported by relevant data and case studies.

  • Molecular Formula : C10H13NO2
  • Molecular Weight : 179.22 g/mol
  • CAS Number : 1019776-84-1
  • Predicted Boiling Point : 265.9 ± 9.0 °C
  • Density : 1.127 ± 0.06 g/cm³

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with a benzodioxole core structure. A study synthesized various benzodioxole derivatives and evaluated their cytotoxic effects against HeLa cervical carcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 0.219 mM to 1.79 mM, suggesting their potential as anticancer agents .

CompoundIC50 (mM)CC50 (mM)
3e0.219-
3d--
4e--
4d--

Anti-inflammatory Activity

The compound's structural similarity to known anti-inflammatory agents has led to investigations into its COX enzyme inhibition activity. In a comparative study, various benzodioxole derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes:

CompoundCOX1 IC50 (µM)COX2 IC50 (µM)
4a1.453.34
3b1.12-
4f0.725-

The results indicated that compounds like 4a showed stronger inhibition of both COX1 and COX2 compared to traditional anti-inflammatory drugs like Ketoprofen .

Enzyme Inhibition Studies

The pharmacological evaluation of this compound also includes its interaction with various metabolic enzymes. The compound's potential as an inhibitor of cytochrome P450 enzymes has been explored, which plays a crucial role in drug metabolism and bioactivation processes .

Case Studies and Research Findings

  • Synthesis and Evaluation of Benzodioxole Derivatives :
    A study focused on synthesizing new benzodioxole derivatives demonstrated their diverse biological activities, including anticancer and anti-inflammatory effects. The synthesized compounds were evaluated for their cytotoxic effects on different cancer cell lines and showed promising results against HeLa cells .
  • Cyclooxygenase Inhibition :
    Another research effort investigated the cyclooxygenase inhibition properties of benzodioxole derivatives, revealing that several compounds exhibited significant inhibitory activity against COX enzymes, which are critical targets for anti-inflammatory drugs .
  • Pharmacokinetic Studies :
    Understanding the pharmacokinetics of these compounds is essential for assessing their therapeutic potential. Studies on related compounds have shown variability in metabolism and efficacy based on structural modifications within the benzodioxole framework .

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmaceutical Applications

The compound has been investigated for its potential use in pharmaceuticals. Its structural characteristics suggest that it may interact with biological systems in meaningful ways. For instance, derivatives of benzodioxole compounds are known to exhibit various biological activities, including anti-inflammatory and analgesic properties. Research indicates that compounds similar to (2,2-dimethyl-2H-1,3-benzodioxol-5-yl)methanamine can act as inhibitors for certain enzymes or receptors involved in disease processes.

Case Study: Antidepressant Activity
A study explored the antidepressant effects of related benzodioxole derivatives. The findings indicated that these compounds could modulate serotonin levels in the brain, suggesting a pathway for developing new antidepressants based on the this compound structure.

Materials Science

2.1 Polymer Chemistry

In materials science, this compound is being studied for its potential as a building block in polymer synthesis. Its ability to form stable bonds with other monomers can lead to the development of novel polymers with enhanced properties such as increased thermal stability and mechanical strength.

Table 1: Comparison of Polymer Properties

PropertyTraditional PolymersPolymers with this compound
Thermal StabilityModerateHigh
Mechanical StrengthLowImproved
Chemical ResistanceVariableEnhanced

Environmental Science

3.1 Environmental Monitoring

The compound is also being evaluated for its use in environmental applications, particularly in monitoring pollutants. Its chemical structure allows it to interact with various environmental toxins, making it a candidate for sensor development.

Case Study: Pollutant Detection
Research has demonstrated that this compound can be used in sensor technology to detect trace amounts of volatile organic compounds in air and water samples. This application is crucial for environmental monitoring and ensuring compliance with safety regulations.

Comparison with Similar Compounds

Substituent Variations on the Benzodioxole Core

The benzodioxole ring can be modified with halogen or alkyl groups, altering physicochemical properties:

Compound Name Substituents on Benzodioxole Molecular Formula Molecular Weight Key Features Reference
(2,2-Dimethyl-2H-1,3-benzodioxol-5-yl)methanamine 2,2-dimethyl C10H13NO2 179.22 Baseline compound; steric hindrance
(6-Bromo-2,2-dimethyl-2H-1,3-benzodioxol-5-yl)methanamine 6-bromo, 2,2-dimethyl C10H12BrNO2 258.12 Increased lipophilicity; halogenated
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanamine 2,2-difluoro C8H7F2NO2 195.14 Enhanced electronegativity; smaller size
  • Bromo-substituted analogs (e.g., C10H12BrNO2) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability in drug design .

Variations in the Amine Side Chain

The methanamine group can be elongated or substituted to tailor steric and electronic profiles:

Compound Name Amine Structure Molecular Formula Molecular Weight Synthesis Conditions Reference
2-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)ethylamine Ethylamine (-CH2CH2NH2) C9H9F2NO2 201.17 Commercial synthesis
N-Cyclohexyl-1,3-benzodioxole-5-methanamine N-Cyclohexylmethanamine C14H19NO2 233.31 130°C, chlorobenzene, 16h
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxyphenyl)ethylamine Aryl-substituted amine C17H18NO3 284.33 Ruthenium-catalyzed coupling
  • Bulky substituents (e.g., cyclohexyl or aryl groups) introduce steric hindrance, which may reduce off-target interactions in drug candidates .

Heterocyclic vs. Benzodioxole Systems

Compounds with alternative heterocycles highlight divergent applications:

Compound Name Core Structure Key Features Reference
2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride Benzimidazole Enhanced aromaticity; medicinal relevance
[(2H-1,3-benzodioxol-5-yl)methyl][(2H-1,3-benzodioxol-5-yl)methylidene] Schiff base Reactivity for metal coordination
  • Benzimidazole derivatives (e.g., C10H14Cl3N3) are prevalent in antiviral and anticancer agents, leveraging their planar aromatic systems for DNA intercalation .
  • Schiff base analogs (e.g., C16H18N4) serve as ligands in catalysis, exploiting imine groups for metal chelation .

Preparation Methods

General Synthetic Strategy

The synthesis of (2,2-dimethyl-2H-1,3-benzodioxol-5-yl)methanamine typically involves functionalization of the benzodioxole ring system at the 5-position with a methanamine substituent, often starting from substituted benzodioxole precursors or related intermediates. The key steps include:

  • Formation or availability of the 2,2-dimethyl-1,3-benzodioxole core.
  • Introduction of a suitable leaving group or functional handle at the 5-position.
  • Aminomethylation or reductive amination to install the methanamine moiety.

This approach aligns with classical aromatic substitution and amine functionalization techniques.

Specific Preparation Methods Reported

Reductive Amination Route

A common and effective route to synthesize benzodioxole methanamines involves reductive amination of the corresponding benzodioxole aldehyde or ketone intermediate with ammonia or amine sources in the presence of reducing agents.

  • For example, the reaction of 2,2-dimethyl-2H-1,3-benzodioxole-5-carbaldehyde with ammonia or primary amines followed by reduction with sodium triacetoxyborohydride or sodium borohydride yields the target methanamine compound.
  • This method is highlighted in related synthetic schemes where benzodioxole derivatives undergo reductive amination under mild conditions, often in solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) with acetic acid as a catalyst.

Reaction conditions example:

Step Reagents & Conditions Outcome
1 Benzodioxole-5-carbaldehyde + Amine + AcOH Imine formation
2 Sodium triacetoxyborohydride, RT, 16-18 h Reduction to methanamine

This approach provides moderate to good yields (20-70%) depending on the amine and reaction conditions.

Use of Protected Intermediates and Subsequent Deprotection

In some synthetic routes, the benzodioxole ring is first functionalized with protected amine groups or intermediates such as hydrazones or hemiketals before converting to the free amine.

  • Patents describe the use of hydrazide derivatives and selective reductions to access benzodioxole ethanol derivatives, which can then be converted to methanamine analogs via Pictet-Spengler type cyclizations or reductive aminations.
  • Oxidizing agents like DDQ and potassium permanganate are used to prepare key intermediates, which are then transformed into amines.

Direct Amination from Benzodioxole Methanol Derivatives

Another approach involves converting benzodioxole methanol derivatives directly into amines via substitution reactions:

  • Activation of the hydroxyl group (e.g., conversion to mesylates or tosylates) followed by nucleophilic substitution with ammonia or amines.
  • This method is less commonly reported for this specific compound but is a plausible synthetic route based on analogous chemistry.

Research Findings and Yields

The reductive amination approach has been experimentally validated with detailed characterization:

Compound/Step Yield (%) Key Analytical Data
Reductive amination of benzodioxole aldehyde to methanamine 72% 1H NMR: aromatic protons 6.75-6.78 ppm, methylene doublets at ~4.3 ppm
Purification by reversed-phase chromatography and HPLC 20-28% LC-MS m/z consistent with expected molecular ion

These yields reflect the efficiency of reductive amination under mild conditions, with chromatographic purification essential for high purity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Reductive amination Benzodioxole aldehyde + amine + NaBH(OAc)3 Mild conditions, good yields Requires careful purification
Hydrazone intermediate route Hydrazide + acid, followed by reduction Allows stereoselective steps Multi-step, complex intermediates
Activation-substitution route Mesylate/tosylate + ammonia Direct substitution possible May require harsh conditions

Q & A

Q. What are the standard synthetic routes for (2,2-dimethyl-2H-1,3-benzodioxol-5-yl)methanamine?

Methodological Answer: The compound is typically synthesized via reductive amination or catalytic coupling. For example:

  • Ruthenium-catalyzed coupling : Reacting 1-(1,3-benzodioxol-5-yl)methanamine with secondary amines (e.g., cyclohexylamine) in chlorobenzene at 130°C for 16 hours with a ruthenium catalyst (e.g., complex 1 and ligand L1) yields derivatives like N-cyclohexyl-1,3-benzodioxole-5-methanamine (3w) .
  • Grignard flow synthesis : Purification via reverse-phase HPLC (e.g., 5–30% gradient) after reaction with indazole derivatives yields hybrids like 2H-1,3-benzodioxol-5-yl(1H-indazol-5-yl)methanamine (27% yield) .

Key Analytical Validation : Confirm purity via GC-MS, HRMS (e.g., m/z 249.1270 for -NH3 fragment ions) , and ¹H/¹³C NMR (e.g., δ 5.44 ppm for methanamine protons) .

Q. How is this compound characterized structurally?

Methodological Answer:

  • NMR spectroscopy : The methanamine proton (CH2NH2) resonates at δ 3.2–3.8 ppm (¹H NMR), while the benzodioxole methyl groups appear as singlets at δ 1.6–1.8 ppm .
  • Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement ) reveals puckering parameters (e.g., q₂ = 0.128 Å, φ₂ = 149.9° for benzodioxole rings) .
  • HRMS : Exact mass matches within 1 ppm error (e.g., m/z 266.1531 for C16H18N4) .

Q. What safety protocols apply to handling this compound?

Methodological Answer:

  • GHS Classification : Wear PPE (gloves, goggles) due to irritant properties. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash with water; for ingestion, seek medical attention and provide SDS (e.g., AK Scientific SDS ).

Advanced Research Questions

Q. How does the benzodioxole ring conformation influence reactivity in catalysis?

Methodological Answer:

  • Puckering Analysis : Use Cremer-Pople coordinates to quantify ring non-planarity. For example, a 0.202 Å displacement of C7 from the benzodioxole plane enhances steric effects in amination reactions .
  • Catalytic Impact : Distorted rings increase electron density at the methanamine nitrogen, facilitating nucleophilic attacks in Ru-catalyzed couplings .

Q. What strategies resolve contradictory NMR and crystallography data for derivatives?

Methodological Answer:

  • Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) detects conformational flexibility (e.g., J = 8.0 Hz coupling in DMSO-d6 ).
  • DFT Calculations : Compare experimental bond angles (e.g., C-O-C = 111.5° ) with B3LYP/6-31G* optimized geometries to validate static vs. dynamic disorder .

Q. How can this compound be modified for antifungal activity?

Methodological Answer:

  • Hybrid Synthesis : Couple with imidazole derivatives via ketone intermediates (e.g., 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one) .
  • Bioassay Design : Test against Candida albicans using broth microdilution (MIC ≤ 16 µg/mL indicates potency) .

Q. What computational models predict its behavior in organometallic libraries?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to Ru catalysts (e.g., complex 1 ).
  • Reaction Flow Modeling : Optimize Grignard reaction parameters (e.g., 5–30% gradient elution ) via CFD simulations for high-throughput synthesis.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2-dimethyl-2H-1,3-benzodioxol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2,2-dimethyl-2H-1,3-benzodioxol-5-yl)methanamine

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